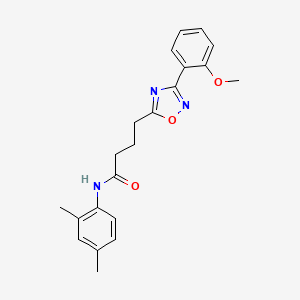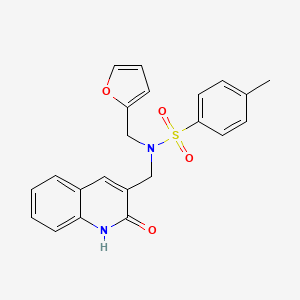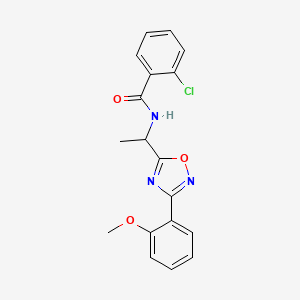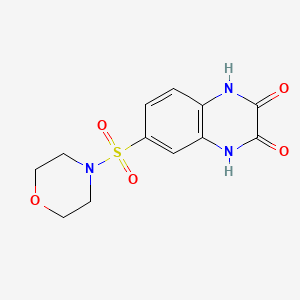
N-(3-chloro-4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CMPD101, is a small molecule compound that has gained significant attention from the scientific community due to its potential therapeutic applications. CMPD101 is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of CMPD101 is not fully understood. However, it is believed that CMPD101 exerts its therapeutic effects by modulating various signaling pathways involved in cellular proliferation, inflammation, and apoptosis. CMPD101 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CMPD101 has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, CMPD101 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and alleviate inflammation. In neurodegenerative disorder research, CMPD101 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPD101 has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It has a high solubility in both aqueous and organic solvents, which makes it easy to prepare solutions for experiments. However, CMPD101 also has limitations. It has a low stability in aqueous solutions, which requires careful storage and handling. It also has a short half-life in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on CMPD101. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as stability and half-life, to improve its efficacy as a therapeutic agent. Additionally, the development of novel analogs of CMPD101 with improved potency and selectivity could lead to the discovery of more effective therapeutic agents.
Métodos De Síntesis
CMPD101 can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-chloro-4-methylphenyl)propanamide in the presence of a base catalyst to yield CMPD101. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
CMPD101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPD101 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CMPD101 has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, CMPD101 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-2-3-13(10-14(11)18)20-15(23)4-5-16-21-17(22-24-16)12-6-8-19-9-7-12/h2-3,6-10H,4-5H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXPLZSDKOPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


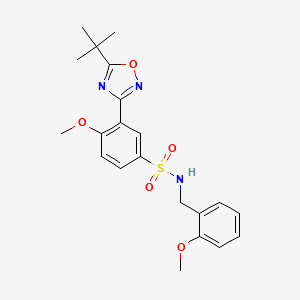


![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
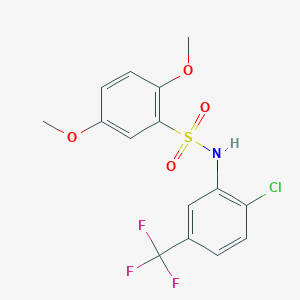
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
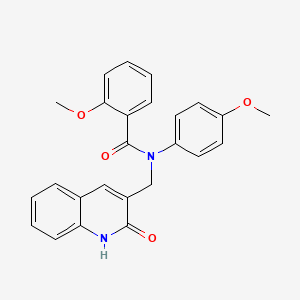
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
